L-Methionyl-L-isoleucine
Overview
Description
L-Methionyl-L-isoleucine is a dipeptide composed of the amino acids methionine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism . This compound is of interest due to its potential physiological or cell-signaling effects, although most dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Mechanism of Action
Target of Action
L-Methionyl-L-isoleucine, a dipeptide composed of methionine and isoleucine, is an incomplete breakdown product of protein digestion or protein catabolism . It primarily targets the metabolic pathways of these two amino acids, influencing their synthesis and catabolism .
Mode of Action
It’s known that methionine, one of the components of this compound, may have antioxidant activity and may protect against the toxic effects of hepatotoxins, such as acetaminophen .
Biochemical Pathways
The pathways regulating methionine and isoleucine metabolism are very efficiently interconnected in organisms. As both methionine and isoleucine serve as substrates for each other’s synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence each other’s availability . In E. coli, the biosynthesis pathway from L-homoserine to L-methionine forms the L-methionine terminal synthetic module .
Pharmacokinetics
It’s known that some dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the roles of methionine and isoleucine in the body. Methionine is used for protein synthesis and serves as a precursor to other important compounds in the body . Isoleucine is an essential amino acid that is important for protein synthesis and other metabolic functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, the accumulation of branched-chain amino acids (BCAAs), including isoleucine, is induced many-fold during osmotic stress . In E. coli, the production of L-methionine was significantly promoted by modifying the L-methionine terminal synthetic module .
Biochemical Analysis
Biochemical Properties
L-Methionyl-L-isoleucine plays a role in biochemical reactions. Methionine, one of the components of this compound, has three ubiquitous functions: it is utilized in protein synthesis, and, via its metabolite, AdoMet, it serves as a methyl donor in transmethylation reactions and as an aminopropyl donor in the synthesis of polyamines . In addition, methionine provides sulfur for cysteine synthesis in organisms incapable of fixing inorganic sulfur .
Cellular Effects
It is known that methionine, a component of this compound, plays a role in metabolic health and lifespan in genetically heterogeneous mice . Restriction of methionine improves metabolic health, reduces frailty, and increases the lifespan of both male and female mice, with greater benefits for males .
Molecular Mechanism
The mechanism of the possible anti-hepatotoxic activity of this compound is not entirely clear . It is known that methionine, a component of this compound, may protect against the toxic effects of hepatotoxins, such as acetaminophen . Methionine may have antioxidant activity .
Metabolic Pathways
This compound is involved in the metabolism of threonine, methionine, and isoleucine . As both threonine and methionine serve as substrates for isoleucine synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence isoleucine availability .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionyl-L-isoleucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are scalable and can be optimized for high yield and purity. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
L-Methionyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein metabolism and cell signaling.
Medicine: Potential therapeutic applications due to its antioxidant properties and involvement in metabolic pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)
Comparison with Similar Compounds
L-Methionyl-L-isoleucine can be compared with other dipeptides and amino acids:
Similar Compounds: Methionyl-leucine, methionyl-valine, isoleucyl-methionine.
Uniqueness: The combination of methionine and isoleucine in this compound provides unique properties such as enhanced stability and specific physiological effects compared to other dipeptides
Conclusion
This compound is a dipeptide with significant potential in various fields of research and industry. Its unique combination of methionine and isoleucine residues offers distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRSJFVXREKOR-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193859 | |
Record name | L-Methionyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40883-17-8 | |
Record name | L-Methionyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40883-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionyl-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040883178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Methionyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-methionyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-METHIONYL-L-ISOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UNF5G723 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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